molecular formula C8H22O6Si2 B097841 1,2-Bis(trimethoxysilyl)ethane CAS No. 18406-41-2

1,2-Bis(trimethoxysilyl)ethane

Cat. No. B097841
CAS RN: 18406-41-2
M. Wt: 270.43 g/mol
InChI Key: JCGDCINCKDQXDX-UHFFFAOYSA-N
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Patent
US04579965

Procedure details

A 50 ml Schlenk tube with a side arm was equipped with a Claisen adapter and stirring bar. A septum was wired to the Claisen adapter and a water condenser was also attached. Into the flask was placed 5 g (0.041 mol.) trimethoxysilane and 1 g triisopropylbenzene. To this solution was also added 30 ppm of H2PtCl6 (10 ml; 15 mg Pt/ml). The reaction mix was heated to only 120° C. in an oil bath and acetylene was bubbled into the reaction mix with a stainless steel needle at a rate of 50 cc/min with a back pressure maintained of 4-5 psig. After one hour the reaction was complete as monitored by GPC. The major product formed was 1,2-bis(trimethoxysilyl)ethane (76%). Vinyltrimethoxysilane (22%) and tetramethoxysilane (2%) were also produced.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
H2PtCl6
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][SiH](OC)OC.C(C1C(C(C)C)=C(C(C)C)C=CC=1)(C)C.[CH3:23][O:24][Si:25]([O:37][CH3:38])([O:35][CH3:36])[CH2:26][CH2:27][Si:28]([O:33][CH3:34])([O:31][CH3:32])[O:29][CH3:30]>>[CH:26]([Si:25]([O:37][CH3:38])([O:35][CH3:36])[O:24][CH3:23])=[CH2:27].[CH3:1][O:2][Si:28]([O:29][CH3:30])([O:31][CH3:32])[O:33][CH3:34]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CO[SiH](OC)OC
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(C)C=1C(=C(C=CC1)C(C)C)C(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO[Si](CC[Si](OC)(OC)OC)(OC)OC
Step Four
Name
H2PtCl6
Quantity
10 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
stirring bar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 50 ml Schlenk tube with a side arm was equipped with a Claisen adapter
ADDITION
Type
ADDITION
Details
The reaction mix
CUSTOM
Type
CUSTOM
Details
acetylene was bubbled into the reaction
ADDITION
Type
ADDITION
Details
mix with a stainless steel needle at a rate of 50 cc/min with a back pressure
TEMPERATURE
Type
TEMPERATURE
Details
maintained of 4-5 psig
CUSTOM
Type
CUSTOM
Details
The major product formed

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=C)[Si](OC)(OC)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 22%
Name
Type
product
Smiles
CO[Si](OC)(OC)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04579965

Procedure details

A 50 ml Schlenk tube with a side arm was equipped with a Claisen adapter and stirring bar. A septum was wired to the Claisen adapter and a water condenser was also attached. Into the flask was placed 5 g (0.041 mol.) trimethoxysilane and 1 g triisopropylbenzene. To this solution was also added 30 ppm of H2PtCl6 (10 ml; 15 mg Pt/ml). The reaction mix was heated to only 120° C. in an oil bath and acetylene was bubbled into the reaction mix with a stainless steel needle at a rate of 50 cc/min with a back pressure maintained of 4-5 psig. After one hour the reaction was complete as monitored by GPC. The major product formed was 1,2-bis(trimethoxysilyl)ethane (76%). Vinyltrimethoxysilane (22%) and tetramethoxysilane (2%) were also produced.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
H2PtCl6
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][SiH](OC)OC.C(C1C(C(C)C)=C(C(C)C)C=CC=1)(C)C.[CH3:23][O:24][Si:25]([O:37][CH3:38])([O:35][CH3:36])[CH2:26][CH2:27][Si:28]([O:33][CH3:34])([O:31][CH3:32])[O:29][CH3:30]>>[CH:26]([Si:25]([O:37][CH3:38])([O:35][CH3:36])[O:24][CH3:23])=[CH2:27].[CH3:1][O:2][Si:28]([O:29][CH3:30])([O:31][CH3:32])[O:33][CH3:34]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CO[SiH](OC)OC
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(C)C=1C(=C(C=CC1)C(C)C)C(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO[Si](CC[Si](OC)(OC)OC)(OC)OC
Step Four
Name
H2PtCl6
Quantity
10 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
stirring bar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 50 ml Schlenk tube with a side arm was equipped with a Claisen adapter
ADDITION
Type
ADDITION
Details
The reaction mix
CUSTOM
Type
CUSTOM
Details
acetylene was bubbled into the reaction
ADDITION
Type
ADDITION
Details
mix with a stainless steel needle at a rate of 50 cc/min with a back pressure
TEMPERATURE
Type
TEMPERATURE
Details
maintained of 4-5 psig
CUSTOM
Type
CUSTOM
Details
The major product formed

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=C)[Si](OC)(OC)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 22%
Name
Type
product
Smiles
CO[Si](OC)(OC)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.